2,3-Difluoro-5-nitrophenylboronic acid pinacol ester 2,3-Difluoro-5-nitrophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2377610-80-3
VCID: VC4509554
InChI: InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-]
Molecular Formula: C12H14BF2NO4
Molecular Weight: 285.05

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester

CAS No.: 2377610-80-3

Cat. No.: VC4509554

Molecular Formula: C12H14BF2NO4

Molecular Weight: 285.05

* For research use only. Not for human or veterinary use.

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester - 2377610-80-3

Specification

CAS No. 2377610-80-3
Molecular Formula C12H14BF2NO4
Molecular Weight 285.05
IUPAC Name 2-(2,3-difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3
Standard InChI Key MGQAXTCSCPDQEJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Identity

PropertyValueSource
Molecular formulaC₁₂H₁₄BF₂NO₄
Molecular weight285.05 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-]
InChIKeyMGQAXTCSCPDQEJ-UHFFFAOYSA-N
IUPAC name2-(2,3-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Key Structural Features:

  • Aryl Substituents: Nitro (-NO₂) at position 5 and fluorine atoms at positions 2 and 3 on the phenyl ring.

  • Boronate Core: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group, providing steric protection and stability .

Synthesis and Preparation

General Protocol

The compound is synthesized via esterification of 2,3-difluoro-5-nitrophenylboronic acid with pinacol under anhydrous conditions.

StepDetailsYieldSource
Reagents2,3-Difluoro-5-nitrophenylboronic acid, pinacol (1.2 equiv)
SolventDiethyl ether (Et₂O)
ConditionsRoom temperature, stirring overnight64–92%*
PurificationColumn chromatography (PE/EtOAc gradient)

*Yields for analogous compounds (e.g., 3,5-difluorophenyl derivatives) .

Critical Factors:

  • Stoichiometry: Excess pinacol (1.2 equiv) ensures complete esterification .

  • Purity: Flash chromatography removes unreacted arylboronic acid or side products .

Applications in Organic Synthesis

Reactivity and Functionalization

Reaction TypeConditionsOutcomeSource
Suzuki-Miyaura CouplingPd catalysts, base, aryl halidesForms biaryl or heteroaryl derivatives
ProtodeboronationAcidic/basic conditionsReverts to 2,3-difluoro-5-nitrophenylboronic acid
Nitro Group ReductionH₂/Pd-C or Fe/HClGenerates 2,3-difluoro-5-aminophenyl derivatives

Key Advantages:

  • Electronic Effects: Fluorine atoms enhance metabolic stability and nitro groups facilitate further functionalization.

  • Steric Protection: The pinacol group stabilizes the boronate against oxidation .

Hazard CodeDescriptionPrecautionsSource
H302Harmful if swallowedAvoid ingestion; induce vomiting if necessary
H315Causes skin irritationUse gloves; rinse with water
H319Causes serious eye irritationWear goggles; flush with water
H335May cause respiratory irritationUse in well-ventilated areas

Decomposition Products:

  • Carbon monoxide (CO), nitrogen oxides (NOₓ), hydrogen fluoride (HF) .

Fire Safety:

  • Extinguishing Agents: Dry sand, dry chemical, or alcohol-resistant foam .

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